3',4'-Dichloro-5'-nitroacetophenone

Catalog No.
S3398659
CAS No.
1804516-90-2
M.F
C8H5Cl2NO3
M. Wt
234.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Dichloro-5'-nitroacetophenone

CAS Number

1804516-90-2

Product Name

3',4'-Dichloro-5'-nitroacetophenone

IUPAC Name

1-(3,4-dichloro-5-nitrophenyl)ethanone

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-6(9)8(10)7(3-5)11(13)14/h2-3H,1H3

InChI Key

OKCOXBUOCDZLIE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]

3',4'-Dichloro-5'-nitroacetophenone is an organic compound characterized by the molecular formula C8H5Cl2NO3C_8H_5Cl_2NO_3. It is a derivative of acetophenone, where the aromatic ring features two chlorine substituents at the 3' and 4' positions and a nitro group at the 5' position. This compound is notable for its unique electronic properties due to the presence of both electron-withdrawing groups (the nitro and chlorine atoms), which influence its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

, including:

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 3',4'-dichloro-5'-aminoacetophenone.
  • Nucleophilic Aromatic Substitution: The chlorine substituents can be replaced by nucleophiles (e.g., amines or thiols) under basic conditions, leading to various substituted acetophenones.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols, often utilizing sodium hydroxide as a base.

Major Products Formed

  • From reduction: 3',4'-dichloro-5'-aminoacetophenone.
  • From substitution: Various substituted acetophenones depending on the nucleophile used.

Research indicates that 3',4'-dichloro-5'-nitroacetophenone exhibits potential biological activities. It has been studied for its antimicrobial properties, suggesting that it may inhibit the growth of certain bacteria and fungi. The mechanism of action is believed to involve the formation of reactive intermediates upon reduction of the nitro group, which can interact with cellular components . Furthermore, compounds with similar structures have shown activity against cancer cell lines, indicating potential applications in oncology .

The synthesis of 3',4'-dichloro-5'-nitroacetophenone typically involves multiple steps:

  • Chlorination: Acetophenone is chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce chlorine atoms at the desired positions.
  • Nitration: The chlorinated product undergoes nitration to introduce the nitro group at the 5' position.

Industrial methods may employ continuous flow reactors and advanced purification techniques to optimize yield and purity.

3',4'-Dichloro-5'-nitroacetophenone has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for antimicrobial properties and potential roles in drug development.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical structure and reactivity.

Several compounds share structural similarities with 3',4'-dichloro-5'-nitroacetophenone. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
3',4'-DichloroacetophenoneLacks the nitro groupLess reactive due to absence of electron-withdrawing nitro group
5'-NitroacetophenoneLacks chlorine substituentsDifferent reactivity profile due to absence of halogens
3',5'-DichloroacetophenoneContains two chlorine substituents but lacks nitroMay exhibit different biological activities compared to 3',4'-dichloro-5'-nitroacetophenone

Uniqueness

The uniqueness of 3',4'-dichloro-5'-nitroacetophenone lies in the combination of both chlorine and nitro substituents. This specific arrangement confers distinct chemical properties and reactivity that are not present in its analogs, making it a valuable compound for research and industrial applications.

XLogP3

3.3

Dates

Last modified: 08-19-2023

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